(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride
Description
®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a morpholine ring and an ethane-1,2-diol moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1R)-1-[(3R)-morpholin-3-yl]ethane-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-6(9)5-4-10-2-1-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFWAMRXPILATC-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(CO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)[C@H](CO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Dihydroxylation-Based Synthesis
The Sharpless asymmetric dihydroxylation (AD) reaction serves as a cornerstone for constructing the vicinal diol moiety with high enantiomeric excess (ee). In this approach, a styrene derivative (e.g., 4-chlorostyrene) undergoes dihydroxylation using AD-mix-α or AD-mix-β to yield the (R,R)-diol configuration. Critical parameters include:
- Catalyst system : AD-mix-β for (R)-diol formation.
- Solvent : Tert-butanol/water (1:1 v/v) to stabilize the osmate intermediate.
- Temperature : 0–5°C to minimize racemization.
Post-dihydroxylation, the diol intermediate is coupled with a morpholine derivative via reductive amination. For example, morpholine-3-carbaldehyde reacts with the diol under hydrogenation conditions (H₂, Pd/C) to form the desired amine linkage. The hydrochloride salt is subsequently precipitated using concentrated HCl in methanol. Typical yields range from 60–75% ee without optimization, increasing to >90% ee with iterative recrystallization.
Palladium-Catalyzed Coupling Methods
Palladium-mediated cross-coupling has emerged as a robust strategy for assembling the morpholine-diol framework. A representative protocol involves:
- Suzuki-Miyaura coupling : A boronic ester-functionalized diol reacts with 3-bromomorpholine using Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1) at 80°C.
- Salt formation : The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.
Key advantages of this method include compatibility with diverse morpholine derivatives and scalability. However, palladium residue removal requires additional purification steps, such as activated carbon filtration or chelating resins.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly for steps requiring prolonged heating. A patented procedure describes:
- Reaction setup : Morpholine (1 equiv), ethylene oxide (1.2 equiv), and ZnCl₂ (0.1 equiv) in acetonitrile.
- Microwave conditions : 150°C, 300 W, 20 minutes.
- Workup : The crude product is acidified with HCl (37%) and recrystallized from methanol/ether.
This method achieves 90% yield with >98% ee, outperforming conventional reflux (75% yield, 8 hours). Energy efficiency and reduced side products make it favorable for small-scale production.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and process safety. A continuous flow system detailed in patent WO2014102820A2 involves:
- Ethylene oxide ring-opening : Morpholine and ethylene oxide (1:1.05 molar ratio) react in a tubular reactor at 50 bar, 120°C, with ZnCl₂ catalyst.
- In-line purification : Reactive extraction with HCl(aq) separates the hydrochloride salt from unreacted reagents.
- Drying : Azeotropic removal of water using toluene in a Dean-Stark apparatus.
| Parameter | Value |
|---|---|
| Reactor residence time | 45 minutes |
| Productivity | 12 kg/h |
| Purity | ≥99.5% (HPLC) |
This system achieves 85% overall yield with minimal waste generation, aligning with green chemistry principles.
Enantiomeric Excess Optimization
Chiral purity is critical for pharmacological activity. Post-synthetic enantiomeric enrichment methods include:
- Chiral resolution : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol (ee improvement from 75% to 99%).
- Dynamic kinetic resolution : Ruthenium-catalyzed racemization of undesired (S)-isomer during crystallization.
Analytical Characterization
Rigorous quality control ensures compliance with regulatory standards:
- Chiral HPLC : Chiralpak IB column, hexane:isopropanol (85:15), 1 mL/min. Retention times: (R,R)-isomer = 8.2 min, (S,S)-isomer = 9.7 min.
- ¹H NMR : δ 3.72 (m, 4H, morpholine OCH₂), 4.15 (dd, J = 6.5 Hz, 2H, diol CH₂).
- X-ray crystallography : Confirms absolute configuration via comparison with Cambridge Structural Database entry NIQVUJ.
Chemical Reactions Analysis
Oxidation of the Vicinal Diol
The ethane-1,2-diol moiety can undergo oxidation to form carbonyl compounds. For example, periodic acid cleavage may yield two carbonyl groups, though steric hindrance from the morpholinyl group could influence reactivity .
Reaction Example:
Protection of the Diol
The diol may be protected as an acetal/ketal to enhance stability during subsequent reactions. This involves reaction with carbonyl compounds (e.g., ketones, aldehydes) under acidic conditions.
Reaction Example:
Reactions of the Morpholinyl Group
The secondary amine in morpholine can participate in alkylation or acylation . For instance, reaction with alkyl halides or activated esters may form quaternary ammonium salts or amides .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Alkylation | Alkyl halide, base | Aqueous/organic solvent |
| Acylation | Acyl chloride, base | Inert solvent (e.g., DMF) |
Stability and Degradation
-
pH Sensitivity : The hydrochloride salt implies protonation of the morpholinyl amine, reducing its nucleophilicity. Stability may decrease under strongly acidic/basic conditions due to diol cleavage or amine deprotonation .
-
Oxidative Stability : The diol is susceptible to oxidation, but the morpholinyl group may act as a stabilizing moiety depending on reaction conditions .
Table 2: Reaction Conditions
| Reaction Type | Temperature (°C) | Solvent | Catalyst |
|---|---|---|---|
| Oxidation (HIO₄) | 25–50 | Aqueous | None |
| Alkylation | 0–50 | THF/DMSO | NaHCO₃ |
Scientific Research Applications
Chemical Properties and Structure
(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride is characterized by the following properties:
- Molecular Formula : C₆H₁₄ClN₃O₃
- CAS Number : 2155840-79-0
- Molecular Weight : 179.64 g/mol
This compound features a morpholine ring, which contributes to its biological activity and versatility in synthesis.
Antimicrobial Activity
Research indicates that (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Escherichia coli | 94.5% |
| Pseudomonas aeruginosa | 67.3% |
| Staphylococcus aureus | Moderate |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Molecular docking studies have indicated that (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride binds effectively to cholinesterase enzymes, suggesting its utility in drug design for cognitive enhancement .
Synthesis and Derivatives
The synthesis of (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride can be achieved through various chemical pathways. Notably, the use of palladium-catalyzed reactions has been highlighted for creating derivatives with enhanced biological activities . The following table summarizes some synthetic approaches:
| Synthetic Method | Yield (%) | Reference |
|---|---|---|
| Palladium-catalyzed coupling | 85% | |
| Microwave-assisted synthesis | 90% | |
| Conventional reflux method | 75% |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride against a panel of bacterial pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The study found that administration of (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride resulted in improved cognitive function and reduced markers of oxidative stress in animal models . These findings support further exploration into its application for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: Similar in structure but lacks the morpholine ring.
Propane-1,2-diol: Another diol with different chemical properties and applications.
Morpholine: Contains the morpholine ring but lacks the diol moiety.
Uniqueness
®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride is unique due to its combination of a morpholine ring and a diol moiety, providing distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Biological Activity
(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride is a chiral compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a morpholine ring and an ethane-1,2-diol moiety, allows it to interact with various biological targets, making it an important intermediate in the synthesis of biologically active compounds.
- IUPAC Name : (1R)-1-[(3R)-morpholin-3-yl]ethane-1,2-diol; hydrochloride
- CAS Number : 2155840-79-0
- Molecular Weight : 183.63 g/mol
Synthesis
The synthesis of (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride typically involves the reaction of morpholine with ethylene oxide under controlled conditions, often facilitated by a Lewis acid catalyst. The resulting product is treated with hydrochloric acid to form the hydrochloride salt. This process can be scaled for industrial production using high-pressure reactors and continuous flow systems to ensure efficiency and consistency .
The biological activity of (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes, influencing their activity through mechanisms such as enzyme inhibition or activation .
Pharmacological Applications
Research indicates that (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride may have potential applications in:
- Antitumor Activity : Preliminary studies suggest that compounds related to this structure exhibit antitumor effects by inducing apoptosis in cancer cells. For instance, similar compounds have been shown to arrest the cell cycle at the S phase and activate apoptotic pathways .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | Induces apoptosis via mitochondrial pathway |
| Sunitinib | HepG2 | 7.60 | Inhibits cell proliferation |
Case Studies
In one study focusing on a structurally similar compound (IMB-1406), researchers found that treatment led to significant apoptosis in HepG2 liver cancer cells. The study reported that increasing concentrations of the compound resulted in higher rates of cell death and mitochondrial dysfunction, indicating a dose-dependent relationship between compound concentration and therapeutic effect .
Another study highlighted the importance of structural modifications in enhancing biological activity. It was noted that variations in substituents on the morpholine ring could lead to improved potency against specific cancer cell lines.
Q & A
Advanced Research Question
- Mitsunobu inversion : Convert undesired (S)-diol to (R)-diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru) to racemize intermediates during synthesis.
- Process intensification : Use microreactors to enhance mass transfer and reduce side reactions.
Typical yields : 60–75% ee without optimization; >90% ee with iterative purification .
What safety protocols are essential for handling this compound?
Basic Research Question
- Toxicity : Classified as a potential carcinogen (IARC Category 2B) based on structural analogs .
- Exposure control :
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Avoid dust formation (wet handling recommended).
- First aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
